Bupicomide

Description

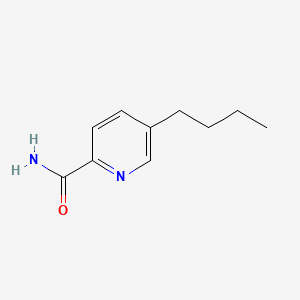

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-butylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-3-4-8-5-6-9(10(11)13)12-7-8/h5-7H,2-4H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSPIPWLHGKJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177168 | |

| Record name | Bupicomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22632-06-0 | |

| Record name | Bupicomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22632-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupicomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022632060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUPICOMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupicomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bupicomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPICOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X3H76N0HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Bupivacaine on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupivacaine, a potent long-acting local anesthetic, exerts its clinical effects primarily through the blockade of voltage-gated sodium channels (VGSCs) in nerve membranes. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning bupivacaine's interaction with VGSCs. It delves into the state-dependent nature of the blockade, the specific binding sites within the channel pore, and the consequential effects on channel gating kinetics. Quantitative data from key studies are summarized, and detailed experimental protocols for investigating these interactions are provided. Visualizations of the signaling pathways and experimental workflows are presented to facilitate a deeper understanding of this crucial drug-channel interaction.

Core Mechanism of Action: State-Dependent Blockade

Bupivacaine's primary mechanism of action is the inhibition of action potential generation and propagation in excitable tissues by blocking the influx of sodium ions through VGSCs.[1] The neutral form of bupivacaine, being lipid-soluble, traverses the nerve cell membrane.[2] Once in the cytoplasm, it exists in equilibrium between its neutral and cationic forms. The cationic form is the primary active species that binds to a receptor site on the intracellular side of the VGSC alpha subunit.[2][3] This binding physically occludes the channel pore, preventing sodium ion permeation and thereby blocking nerve impulse conduction.[4]

A critical feature of bupivacaine's action is its state-dependent affinity . The drug exhibits a much higher affinity for VGSCs in the open and inactivated states compared to the resting (closed) state.[5][6][7] This phenomenon, known as the "modulated receptor hypothesis," explains the use-dependent or "phasic" block observed with bupivacaine.[8][9] During periods of high-frequency nerve firing, a greater proportion of VGSCs are in the open and inactivated states, leading to an accumulation of bupivacaine-bound channels and a more profound nerve block.[4][6]

Tonic vs. Phasic (Use-Dependent) Block

-

Tonic Block: This refers to the baseline level of channel inhibition that occurs when the nerve is at rest. Bupivacaine exhibits a low affinity for the resting state of the channel, resulting in a limited tonic block.[5][6]

-

Phasic (Use-Dependent) Block: With repetitive depolarization, as seen in actively firing neurons, the channels cycle through the open and inactivated states. Bupivacaine's high affinity for these states leads to a progressive increase in the number of blocked channels with each action potential.[4][10] This cumulative block is a key characteristic of bupivacaine's efficacy.

The slow recovery from block during the diastolic phase contributes to the accumulation of block at physiological heart rates, which is a factor in its cardiotoxicity.[6]

Molecular Binding Site

Bupivacaine binds to a receptor site located within the central pore of the VGSC.[11] This site is accessible from the intracellular side of the membrane.[1][3] Studies involving site-directed mutagenesis have identified key amino acid residues within the S6 transmembrane segments of domains I, III, and IV of the alpha subunit as being crucial for local anesthetic binding.[12][13] Specifically, residues such as F1764 and Y1771 in the IVS6 segment of the type IIA Na+ channel alpha subunit have been shown to be critical determinants of state-dependent binding for a variety of local anesthetics, including those with similar structures to bupivacaine.[12] The interaction with these residues stabilizes the inactivated state of the channel.[13]

Effects on Voltage-Gated Sodium Channel Gating

Bupivacaine's interaction with VGSCs not only blocks ion conduction but also modulates the channel's gating properties:

-

Shift in Inactivation Curve: Bupivacaine shifts the voltage dependence of steady-state inactivation to more hyperpolarized potentials.[6][10] This means that at a given membrane potential, a larger fraction of channels will be in the inactivated, non-conductive state in the presence of the drug.[6]

-

Prolonged Recovery from Inactivation: Bupivacaine significantly slows the recovery of VGSCs from the inactivated state.[6][14] This "fast-in-slow-out" characteristic means that once a channel is blocked, the drug dissociates slowly, contributing to the cumulative, use-dependent block.[6]

-

Minimal Effect on Activation: The kinetics of channel activation are generally not significantly modified by bupivacaine.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the interaction of bupivacaine with different voltage-gated sodium channel subtypes.

| Channel Subtype | Preparation | Bupivacaine Concentration | Block Type | IC50 / Kd (μM) | Reference |

| Nav1.5 | Xenopus oocytes | N/A | Peak INa | 4.51 | [10] |

| Cardiac Na+ | Guinea pig ventricular myocytes | 10 μmol/L | Tonic | ~6-8% block | [5] |

| Cardiac Na+ | Guinea pig ventricular myocytes | 10 μmol/L | Inactivated State | 4.8 (S-), 2.9 (R+) | [16] |

| Cardiac Na+ | Guinea pig ventricular myocytes | 10 μmol/L | Activated State | 4.3 (S-), 3.3 (R+) | [16] |

| TTXs Na+ | Rat DRG neurons | N/A | Tonic | 42.3 | [15] |

| TTXr Na+ | Rat DRG neurons | N/A | Tonic | 210 | [15] |

| TTXr Na+ | Rat DRG neurons | N/A | Inactivated State | 60 | [15] |

| SCN5A (hNav1.5) | HEK-293 cells | N/A | Open Channel | 69.5 | [14] |

| SCN5A (hNav1.5) | HEK-293 cells | N/A | Inactivated State | 2.18 | [14] |

| Parameter | Bupivacaine Enantiomer | Value | Conditions | Reference |

| Recovery from block time constant (τ) | Racemic | 1,557 ± 304 ms | Guinea pig ventricular muscle | [6] |

| Forward binding rate (ko) | Racemic | 2.5 x 105 M-1 s-1 | Toad node of Ranvier (Open state) | [17] |

| Forward binding rate (kl) | Racemic | 4.4 x 104 M-1 s-1 | Toad node of Ranvier (Inactivated state) | [17] |

| Shift in inactivation curve | Racemic | ~33 mV | Guinea pig ventricular muscle | [6] |

| Shift in inactivation curve | R(+)-bupivacaine | 37 ± 2 mV | Guinea pig ventricular myocytes | [5] |

| Shift in inactivation curve | S(-)-bupivacaine | 30 ± 2 mV | Guinea pig ventricular myocytes | [5] |

Signaling Pathways and Logical Relationships

References

- 1. Bupivacaine - Wikipedia [en.wikipedia.org]

- 2. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Common molecular determinants of local anesthetic, antiarrhythmic, and anticonvulsant block of voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular and kinetic determinants of local anaesthetic action on sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic analysis of phasic inhibition of neuronal sodium currents by lidocaine and bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Plasma Protein Binding of Bupivacaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and plasma protein binding characteristics of bupivacaine, a widely used long-acting local anesthetic. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetics of Bupivacaine

The systemic effects and potential toxicity of bupivacaine are largely determined by its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME).

Absorption

The absorption of bupivacaine into the systemic circulation is highly dependent on the site of administration, the dosage, and the presence of vasoconstrictors like epinephrine.[1][2] Systemic absorption from the injection site is a key factor influencing both the duration of local anesthesia and the risk of systemic toxicity.[3] For instance, after epidural administration, the absorption of bupivacaine is often biphasic, with an initial rapid phase followed by a slower, more prolonged absorption phase.[2] The time to reach peak plasma concentration (Tmax) for peripheral, epidural, or caudal blocks is typically between 30 and 45 minutes.[4]

Distribution

Once absorbed, bupivacaine is distributed throughout the body. It is approximately 95% bound to plasma proteins, a critical factor influencing its distribution and availability to target tissues and sites of potential toxicity.[4][5] The high degree of protein binding limits the free fraction of the drug in the plasma, which is the pharmacologically active portion.[6] The volume of distribution (Vd) of bupivacaine has been reported to be around 134 L, indicating extensive tissue distribution.[7]

Metabolism

Bupivacaine is primarily metabolized in the liver.[4] The main metabolic pathway involves N-dealkylation to pipecolylxylidine (PPX), a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[5] Other metabolites are also formed through hydroxylation and conjugation reactions. The extensive hepatic metabolism means that conditions affecting liver function can significantly alter bupivacaine clearance.

Excretion

The metabolites of bupivacaine, along with a small fraction of the unchanged drug (approximately 6%), are excreted by the kidneys into the urine.[4][5] The elimination half-life of bupivacaine in adults is approximately 2.7 hours, while in neonates it is significantly longer, at around 8.1 hours.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of bupivacaine from various studies. These values can vary significantly depending on the patient population, clinical setting, and analytical methods used.

Table 1: General Pharmacokinetic Parameters of Bupivacaine

| Parameter | Value | Reference |

| Onset of Action | 1–17 min (route and dose-dependent) | [4] |

| Duration of Action | 2–9 hr (route and dose-dependent) | [4] |

| Elimination Half-life (Adults) | 2.7 - 3.1 hours | [1][4] |

| Elimination Half-life (Neonates) | 8.1 hours | [4][5] |

| Time to Peak Plasma Concentration (Tmax) | 30–45 min (peripheral, epidural, or caudal block) | [4] |

| Plasma Protein Binding | ~95% | [4][5] |

| Metabolism | Hepatic | [4] |

| Excretion | Renal (6% unchanged) | [4][5] |

Table 2: Pharmacokinetic Parameters from a Population Study (Combined Lumbar and Sciatic Nerve Block)

| Parameter | Population Mean ± SD | Interindividual Variability (%) | Reference |

| Clearance (CL) | 930 ± 282.24 ml/min | 75.29 | [7][8] |

| Central Volume of Distribution (Vc) | 134 ± 33.51 L | 63.40 | [7][8] |

| Cmax | 1.347 ± 0.754 µg/ml | >50 | [8] |

| Tmax | 29.35 ± 13.52 min | >50 | [8] |

| Elimination Half-life (t1/2) | 100.43 ± 82.5 min | - | [8] |

Table 3: Pharmacokinetic Parameters of Bupivacaine Formulated with Meloxicam

| Dose and Procedure | Cmax (ng/mL) ± SD | Median Tmax (h) | AUC∞ (ng*h/mL) ± SD | Reference |

| 60 mg (Bunionectomy) | 54 ± 33 | 3 | 1718 ± 1211 | [5] |

| 300 mg (Herniorrhaphy) | 271 ± 147 | 18 | 15,524 ± 8921 | [5] |

| 400 mg (Total Knee Arthroplasty) | 695 ± 411 | 21 | 38,173 ± 29,400 | [5] |

Plasma Protein Binding of Bupivacaine

The extensive plasma protein binding of bupivacaine is a key determinant of its pharmacokinetic and pharmacodynamic properties. The free, unbound fraction of the drug is responsible for its therapeutic and toxic effects.

Major Binding Proteins

Bupivacaine primarily binds to two plasma proteins:

-

Alpha-1-acid glycoprotein (AAG): This is the high-affinity, low-capacity binding site for bupivacaine.[4][9]

-

Albumin: This serves as the low-affinity, high-capacity binding site.[4][9]

The binding of bupivacaine to AAG is particularly important, and changes in AAG concentration, which can occur in various physiological and pathological states (e.g., post-surgery, pregnancy), can significantly alter the free fraction of bupivacaine.[10]

Factors Influencing Protein Binding

Several factors can influence the extent of bupivacaine's plasma protein binding:

-

Drug Concentration: The percentage of bound bupivacaine can be inversely correlated with its total plasma concentration.[11]

-

pH: Acidosis can decrease the affinity of bupivacaine for AAG, leading to an increase in the free fraction of the drug, particularly at lower total bupivacaine concentrations.[4][9]

-

Protein Concentration: Variations in the concentrations of AAG and albumin, for example during pregnancy or in certain disease states, can impact the unbound concentration of bupivacaine.[12]

-

Drug Interactions: Co-administration of other drugs that bind to the same plasma proteins can lead to competitive displacement and an increase in the free concentration of bupivacaine.[1]

Experimental Protocols

Accurate determination of bupivacaine's pharmacokinetic and protein binding parameters relies on robust analytical methods. The following sections detail the methodologies for key experiments.

Quantification of Bupivacaine in Plasma

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a common, sensitive, and specific method for quantifying bupivacaine in plasma.[2][13]

Protocol: Quantification of Bupivacaine in Plasma using HPLC-MS/MS

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100-200 µL of plasma or plasma ultrafiltrate, add an internal standard (e.g., ropivacaine or a deuterated analog of bupivacaine).[2][13]

-

Alkalinize the plasma sample.

-

Perform protein precipitation with acetonitrile and water.[13]

-

Extract bupivacaine and the internal standard with an organic solvent such as n-hexane or diethyl ether.[2][13]

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into an HPLC system.

-

Use a suitable analytical column, such as a C18 reversed-phase column or a chiral stationary phase column for enantiomeric separation.[13][14]

-

Employ a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or phosphate buffer).[2][14]

-

-

Mass Spectrometric Detection:

-

Quantification:

-

Construct a calibration curve using known concentrations of bupivacaine in a blank plasma matrix.

-

Determine the concentration of bupivacaine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Determination of Plasma Protein Binding

Equilibrium dialysis and ultrafiltration are the two most common methods for determining the extent of drug binding to plasma proteins.

Protocol: Plasma Protein Binding Determination by Equilibrium Dialysis

-

Apparatus Preparation:

-

Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa) separating two chambers.[12]

-

Pre-treat the dialysis membranes according to the manufacturer's instructions.

-

-

Sample and Buffer Preparation:

-

Dialysis:

-

Add the bupivacaine-spiked plasma to one chamber (the plasma chamber) and the dialysis buffer to the other chamber (the buffer chamber).[8]

-

Incubate the apparatus at 37°C with gentle shaking for a sufficient period (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[8][16]

-

-

Sample Analysis:

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

To ensure matrix consistency for analysis, mix the plasma sample with an equal volume of clean buffer, and the buffer sample with an equal volume of blank plasma.

-

Quantify the concentration of bupivacaine in both samples using a validated analytical method like HPLC-MS/MS.

-

-

Calculation of Unbound Fraction (fu):

-

The fraction unbound is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.

-

Protocol: Plasma Protein Binding Determination by Ultrafiltration

-

Sample Preparation:

-

Spike human plasma with a known concentration of bupivacaine.

-

Adjust the pH of the plasma sample to physiological pH (7.4).[17]

-

-

Ultrafiltration:

-

Transfer the plasma sample to an ultrafiltration device containing a membrane that retains proteins (e.g., with a molecular weight cutoff of 30 kDa).[17]

-

Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) to separate the protein-free ultrafiltrate from the protein-containing retentate.[17][18]

-

-

Sample Analysis:

-

Collect the ultrafiltrate, which contains the unbound drug.

-

Quantify the concentration of bupivacaine in the ultrafiltrate using a validated analytical method.

-

-

Calculation of Unbound Fraction (fu):

-

The unbound concentration is the concentration measured in the ultrafiltrate.

-

The fraction unbound is the ratio of the unbound concentration to the total drug concentration in the initial plasma sample. It is important to account for any non-specific binding of the drug to the ultrafiltration device.[18]

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the pharmacokinetics and plasma protein binding of bupivacaine.

References

- 1. Influence of bupivacaine on mepivacaine protein binding [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitive bioassay of bupivacaine in human plasma by liquid-chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between the transplacental gradients of bupivacaine and alpha 1-acid glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha 1-acid glycoprotein and albumin in human serum bupivacaine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of free concentration of ropivacaine and bupivacaine in blood plasma by ultrafiltration and coupled-column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of bupivacaine in combined lumbar and sciatic nerve block - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. esmed.org [esmed.org]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC [cjph.com.cn]

- 15. researchgate.net [researchgate.net]

- 16. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]

- 17. [Ultrafiltration as a fast and simple method for determination of free and protein bound prilocaine concentration. Clinical study following high-dose plexus anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Free serum concentrations of antibiotics determined by ultrafiltration: extensive evaluation of experimental variables - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomeric Properties of Levobupivacaine Versus Dextrobupivacaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupivacaine, a widely utilized long-acting local anesthetic, is a racemic mixture of two enantiomers: levobupivacaine (S-(-)-bupivacaine) and dextrobupivacaine (R-(+)-bupivacaine). While possessing similar anesthetic efficacy, these stereoisomers exhibit significant differences in their pharmacokinetic, pharmacodynamic, and, most critically, toxicological profiles. This technical guide provides an in-depth comparative analysis of levobupivacaine and dextrobupivacaine, focusing on their enantiomeric properties. It includes a comprehensive review of their differential interactions with ion channels, comparative toxicity, and pharmacokinetic parameters. Detailed experimental protocols for key assays are provided, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of comparison, offering a valuable resource for researchers and professionals in drug development and pharmacology.

Introduction

The chirality of drug molecules can have profound implications for their biological activity. In the case of bupivacaine, the spatial arrangement of its enantiomers results in stereoselective interactions with biological targets, leading to distinct clinical profiles. The recognition that the severe cardiotoxicity and neurotoxicity associated with racemic bupivacaine are primarily attributed to the dextrobupivacaine enantiomer spurred the development of levobupivacaine as a safer alternative.[1][2] This guide delves into the core scientific principles and experimental data that differentiate these two enantiomers.

Pharmacodynamics: A Tale of Two Enantiomers

The primary mechanism of action for both levobupivacaine and dextrobupivacaine is the blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials and results in local anesthesia.[3] However, the stereochemistry of the molecules influences their interaction with these and other ion channels, leading to differences in potency and toxicity.

Interaction with Voltage-Gated Sodium Channels

Both enantiomers block sodium channels, but dextrobupivacaine exhibits a higher affinity and a slower dissociation rate from cardiac sodium channels, particularly those in the inactivated state.[4][5] This prolonged blockade is a key contributor to its enhanced cardiotoxicity.

Interaction with Other Ion Channels

Bupivacaine enantiomers also interact with other ion channels, including potassium and calcium channels, which can contribute to their overall pharmacological and toxicological effects. Dextrobupivacaine has been shown to have a more pronounced inhibitory effect on cardiac potassium channels, further increasing the risk of arrhythmias.[6]

Comparative Toxicity

The most significant clinical distinction between levobupivacaine and dextrobupivacaine lies in their toxicity profiles. Dextrobupivacaine is demonstrably more cardiotoxic and neurotoxic than levobupivacaine.

Cardiotoxicity

Accidental intravascular injection of bupivacaine can lead to severe cardiovascular complications, including arrhythmias and cardiac arrest. This is primarily due to the potent blockade of cardiac sodium channels by dextrobupivacaine.[6] In various animal models, the dose of dextrobupivacaine required to induce cardiotoxic events is significantly lower than that of levobupivacaine.

Neurotoxicity

Both enantiomers can cause central nervous system (CNS) toxicity, manifesting as seizures followed by CNS depression.[5] However, dextrobupivacaine has a lower convulsive threshold than levobupivacaine.[7]

Pharmacokinetics

The pharmacokinetic properties of levobupivacaine and dextrobupivacaine also exhibit stereoselectivity. Levobupivacaine generally shows a lower clearance and a smaller volume of distribution compared to dextrobupivacaine.[8] Protein binding also differs, with levobupivacaine demonstrating slightly higher plasma protein binding.[9]

Data Presentation

The following tables summarize the key quantitative data comparing the enantiomeric properties of levobupivacaine and dextrobupivacaine.

Table 1: Comparative Pharmacokinetics in Humans

| Parameter | Levobupivacaine | Dextrobupivacaine (as part of racemic bupivacaine) | Reference(s) |

|---|---|---|---|

| Cmax (mcg/mL) | 1.445 | 1.421 | [10] |

| AUC (mcg*h/mL) | 1.153 | 1.166 | [10] |

| T½ (hours) | 1.27 | 1.15 | [10] |

| Volume of Distribution (L) | 66.91 | 59.97 | [10] |

| Clearance (L/hr) | 39.06 | 38.12 | [10] |

| Protein Binding (%) | >97 | ~95 |[9] |

Table 2: Comparative IC50 Values for Ion Channel Blockade

| Ion Channel | Preparation | Levobupivacaine (IC50) | Dextrobupivacaine (IC50) | Reference(s) |

|---|---|---|---|---|

| TTXr Na+ Channels | Rat DRG Neurons | 32 µM | Not explicitly stated, but bupivacaine racemate was 32 µM | [11] |

| TTXs Na+ Channels | Rat DRG Neurons | 13 µM | Not explicitly stated, but bupivacaine racemate was 13 µM | [11] |

| Inactivated hH1 Na+ Channels | HEK293t cells | Weak stereoselectivity, ratio (+/-) of 1.5 | Weak stereoselectivity, ratio (+/-) of 1.5 | [12] |

| HERG K+ Channels | HEK293 cells | ~2-fold more potent than dextrobupivacaine | - |[13] |

Table 3: Comparative In Vivo Toxicity

| Toxicity Endpoint | Animal Model | Levobupivacaine | Dextrobupivacaine | Reference(s) |

|---|---|---|---|---|

| Convulsive Dose (mg/kg) | Conscious Dogs | - | 4.31 +/- 0.36 | [7] |

| Cardiotoxic Dose (mg) | Dogs | 135.83 ± 8.01 | 121.83 ± 2.22 (as racemic bupivacaine) | [14] |

| Lethal Dose | Awake Sheep | ~78% higher than racemic bupivacaine | - |[15][16] |

Experimental Protocols

Voltage-Clamp Analysis of Sodium Channel Blockade

Objective: To determine the potency and kinetics of sodium channel blockade by levobupivacaine and dextrobupivacaine.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from guinea pigs or use a stable cell line (e.g., HEK293) expressing the human heart sodium channel isoform (hH1/SCN5A).

-

Electrophysiology: Use the whole-cell patch-clamp technique to record sodium currents.

-

Solutions: Use an internal (pipette) solution containing CsF to block potassium currents and an external solution containing low Ca2+ and TEA to further isolate sodium currents.

-

Voltage Protocol:

-

Hold the cell at a negative potential (e.g., -140 mV) to ensure all sodium channels are in the resting state.

-

Apply depolarizing voltage steps to elicit sodium currents.

-

To assess state-dependent block, use specific pulse protocols:

-

Resting-state block (Tonic Block): Apply brief depolarizing pulses from a very negative holding potential.

-

Inactivated-state block: Use a long depolarizing prepulse to inactivate the channels before a test pulse.

-

Use-dependent block: Apply a train of depolarizing pulses at a physiological frequency (e.g., 1-5 Hz).

-

-

-

Data Analysis: Measure the peak sodium current in the presence and absence of the drug at various concentrations. Fit the concentration-response data to a Hill equation to determine the IC50 value. Analyze the time course of current decay to study the kinetics of block.

In Vivo Assessment of Cardiotoxicity

Objective: To compare the arrhythmogenic potential and effects on cardiac function of levobupivacaine and dextrobupivacaine.

Methodology:

-

Animal Model: Use an appropriate animal model, such as anesthetized and ventilated dogs or conscious sheep.

-

Instrumentation: Catheterize a femoral artery for blood pressure monitoring and blood sampling, and a femoral vein for drug infusion. Place ECG leads for continuous monitoring of cardiac rhythm and intervals (e.g., QRS duration, QT interval).

-

Drug Administration: Infuse levobupivacaine or dextrobupivacaine intravenously at a constant rate.

-

Endpoints: Monitor for the following cardiotoxic endpoints:

-

First appearance of ventricular arrhythmias.

-

Significant hypotension.

-

Widening of the QRS complex.

-

Asystole.

-

-

Data Analysis: Determine the dose and plasma concentration of each enantiomer at which each cardiotoxic endpoint occurs.

In Vivo Assessment of Neurotoxicity

Objective: To determine the convulsive dose of levobupivacaine and dextrobupivacaine.

Methodology:

-

Animal Model: Use conscious animals, such as dogs or rats, to observe CNS effects.

-

Instrumentation: Place an intravenous catheter for drug infusion.

-

Drug Administration: Infuse the local anesthetic intravenously at a constant rate.

-

Endpoint: Continuously observe the animal for the onset of seizures. The dose of the drug administered at the first sign of seizure activity is the convulsive dose.

-

Data Analysis: Compare the mean convulsive doses of levobupivacaine and dextrobupivacaine.

Visualizations

Signaling Pathways

Caption: Signaling pathways of local anesthetic-induced CNS and cardiovascular toxicity.

Experimental Workflows

Caption: General experimental workflows for in vitro and in vivo assessment.

Logical Relationships

Caption: Logical relationships of the enantiomeric properties of levobupivacaine and dextrobupivacaine.

Conclusion

The separation of bupivacaine into its constituent enantiomers has been a significant advancement in regional anesthesia, providing a safer alternative without compromising efficacy. Levobupivacaine's reduced cardiotoxicity and neurotoxicity compared to dextrobupivacaine are well-supported by a substantial body of evidence from in vitro, in vivo, and clinical studies. These differences are primarily rooted in the stereoselective interactions with cardiac sodium and potassium channels. This technical guide has provided a comprehensive overview of these differences, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts. For researchers and drug development professionals, a thorough understanding of these enantiomeric properties is crucial for the continued development of safer and more effective local anesthetics.

References

- 1. Cellular Signal Transduction Pathways for Anesthetic-induced Cardioprotection | USC Journal [uscjournal.com]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. researchgate.net [researchgate.net]

- 4. jvsmedicscorner.com [jvsmedicscorner.com]

- 5. Local anesthetic neurotoxicity does not result from blockade of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Epidural Bupivacaine, Levobupivacaine and Dexmedetomidine in Patients Undergoing Vascular Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative systemic toxicity of convulsant and supraconvulsant doses of intravenous ropivacaine, bupivacaine, and lidocaine in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Levobupivacaine versus ropivacaine in patients undergoing lower abdominal surgeries - Indian J Pharm Pharmacol [ijpp.org.in]

- 10. clinician.com [clinician.com]

- 11. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assets.radcliffecardiology.com [assets.radcliffecardiology.com]

- 13. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]

- 14. turkjanaesthesiolreanim.org [turkjanaesthesiolreanim.org]

- 15. researchgate.net [researchgate.net]

- 16. Cardiac and CNS Toxicity of Levobupivacaine | Semantic Scholar [semanticscholar.org]

Bupivacaine's Effects on Vascular Smooth Muscle and Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the multifaceted effects of the local anesthetic bupivacaine on vascular smooth muscle tone. Bupivacaine's interaction with the vasculature is complex, exhibiting both vasoconstrictive and vasodilatory properties that are dependent on its concentration, the type of blood vessel, and the presence or absence of the vascular endothelium. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to support advanced research and drug development.

Core Mechanisms of Action

Bupivacaine's primary anesthetic action is the blockade of voltage-gated sodium (Na+) channels in nerve cells, which prevents the generation and conduction of pain signals[1][2]. However, its effects on the cardiovascular system are more complex, involving interactions with multiple ion channels and signaling cascades within vascular smooth muscle cells (VSMCs) and endothelial cells. At toxic blood concentrations, bupivacaine can lead to profound peripheral vasodilation, contributing to decreased cardiac output and arterial blood pressure[3]. The vasodilation observed, particularly at high, toxic doses, appears to be a key component of local anesthetic systemic toxicity[4][5]. Conversely, at lower concentrations, some studies report a vasoconstrictive effect[5][6].

The overall vascular effect is a balance between endothelium-dependent mechanisms, primarily involving nitric oxide (NO), and direct, endothelium-independent actions on the VSMCs.

Quantitative Data Summary

The following tables summarize the quantitative data from various in-vitro studies on the effects of bupivacaine on vascular tone. These values highlight the concentration-dependent nature of the drug's effects and its relative potency in different experimental contexts.

Table 1: Bupivacaine Potency (EC50/IC50) in Vascular Preparations

| Effect | Preparation | Pre-contraction Agent | Bupivacaine EC50/IC50 | Notes | Source |

| Inhibition of Contraction | Rat Tail Artery | Adrenergic Nerve Stimulation | 4 x 10⁻⁶ M | Bupivacaine was more potent than lidocaine (EC50 = 61 x 10⁻⁶ M). | [7] |

| Inhibition of BKCa Channels | Human Umbilical Artery Smooth Muscle Cells | N/A | 324 µM (at +80 mV) | Represents direct channel inhibition. | [8][9] |

| Inhibition of SK2 Channels | HEK 293 Cells | N/A | 16.5 µM | Bupivacaine was more potent than ropivacaine (46.5 µM) and lidocaine (77.8 µM). | [10] |

| Inhibition of ET-1 Response | Model Sensory Neurons | Endothelin-1 (ET-1) | 3.79 ± 1.63 mM | Non-competitive inhibition of ET-1-evoked calcium increase. | [11] |

| Analgesia (Epidural) | Human (in labor) | N/A | 0.093% w/v | Compared to ropivacaine (0.156% w/v). | [12] |

| Analgesia (Epidural) | Human (post-operative) | N/A | 0.058% | Compared to ropivacaine (0.098%). | [13] |

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.

Signaling Pathways of Bupivacaine-Induced Vasodilation

Bupivacaine's vasodilatory effects can be broadly categorized into endothelium-independent and endothelium-dependent pathways. The dominant mechanism is often contingent on the experimental conditions and the concentration of the drug.

Endothelium-Independent Vasodilation

At clinically relevant and toxic doses, bupivacaine directly relaxes vascular smooth muscle. This effect is independent of the endothelium and is primarily mediated by the inhibition of Ca2+ influx and a reduction in the calcium sensitivity of the contractile apparatus.

-

Inhibition of Voltage-Operated Calcium Channels (VOCCs): Bupivacaine can block L-type calcium channels in VSMCs. In vessels pre-contracted with high concentrations of potassium chloride (KCl), which directly depolarizes the cell membrane and opens VOCCs, bupivacaine produces significant vasodilation[4][5]. This suggests that blocking Ca2+ entry through these channels is a key mechanism of its direct vasodilatory action.

-

Decreased Calcium Sensitization: In vessels pre-contracted with agonists like phenylephrine, which acts on α1-adrenergic receptors, the magnitude of bupivacaine-induced relaxation is often greater than the corresponding decrease in intracellular calcium concentration ([Ca2+]i)[4][5][14]. This indicates that bupivacaine not only reduces Ca2+ influx but also decreases the sensitivity of the contractile proteins to calcium. This desensitization mechanism is likely linked to the inhibition of the RhoA/Rho-kinase pathway, a critical regulator of VSMC contraction.

-

Inhibition of Potassium (K+) Channels: The role of K+ channels is complex. While activation of K+ channels generally leads to hyperpolarization and vasodilation, some studies show that bupivacaine can inhibit certain K+ channels, such as large-conductance Ca2+-activated (BKCa) and small-conductance Ca2+-activated (SK2) K+ channels[8][9][10][15]. This inhibitory action would be expected to cause vasoconstriction. However, other studies have found that various K+ channel inhibitors (targeting KATP, Kir, Kv, and BKCa channels) have no effect on bupivacaine-induced vasodilation in pre-contracted rat aortas, suggesting that K+ channel modulation may not be the primary mechanism of relaxation in this context[4][14].

The following diagram illustrates the primary endothelium-independent pathways for bupivacaine-induced vasodilation.

Caption: Endothelium-independent vasodilation pathways of bupivacaine.

Endothelium-Dependent Effects

The vascular endothelium plays a crucial role in regulating vascular tone, primarily through the release of nitric oxide (NO). Bupivacaine has been shown to interfere with this process.

-

Inhibition of Endothelium-Dependent Relaxation: Studies have demonstrated that bupivacaine can inhibit vasodilation induced by endothelium-dependent vasodilators like methacholine and the calcium ionophore A23187[16]. This inhibition occurs without affecting the direct vasodilatory action of an NO donor (sodium nitroprusside), suggesting that bupivacaine interferes with the NO synthesis or release pathway within the endothelial cell itself[16].

-

Modulation of eNOS: The enzyme endothelial nitric oxide synthase (eNOS) is responsible for producing NO. Bupivacaine's effect on eNOS is complex. At lower concentrations that cause vasoconstriction, bupivacaine can induce both stimulatory (at Ser1177) and inhibitory (at Thr495) phosphorylation of eNOS[6]. The inhibitory phosphorylation appears to be mediated by an upstream pathway involving Src kinase and caveolin-1[6]. This dual modulation suggests a finely tuned, yet potentially disruptive, influence on endothelial NO production. The addition of L-arginine, the substrate for eNOS, can markedly reduce the inhibitory effects of bupivacaine on endothelial function, further supporting the idea that bupivacaine impairs the formation of NO[17].

The following diagram illustrates bupivacaine's interference with endothelium-dependent vasodilation.

Caption: Bupivacaine's inhibition of endothelium-dependent vasodilation.

Experimental Protocols

The isolated aortic ring assay is a fundamental ex vivo method used to assess the vasoactive properties of compounds like bupivacaine. The following protocol is a synthesized representation of standard methodologies described in the literature[4][16][18][19][20][21].

Protocol: Isolated Rat Aortic Ring Assay

-

Tissue Preparation:

-

Euthanize a male Sprague-Dawley rat (or other appropriate animal model) via an approved ethical protocol.

-

Perform a thoracotomy and carefully dissect the thoracic aorta, placing it in cold, oxygenated Krebs-Henseleit physiological salt solution (PSS).

-

Under a dissecting microscope, remove adherent connective and adipose tissue.

-

Cut the aorta into rings of approximately 2-4 mm in width[20].

-

For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire or wooden stick to remove the endothelium[20]. The successful removal is confirmed functionally at a later stage.

-

-

Mounting and Equilibration:

-

Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath chamber (10-20 mL capacity)[20].

-

The chamber should be filled with PSS, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of ~7.4[20].

-

Connect the upper hook to an isometric force transducer to record changes in vascular tension.

-

Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for 60-90 minutes. Replace the PSS every 15-20 minutes during this period[19].

-

-

Viability and Endothelium Integrity Check:

-

After equilibration, contract the rings by adding a high concentration of KCl (e.g., 60-100 mM) to the bath to test tissue viability.

-

After washing out the KCl and allowing the tension to return to baseline, pre-contract the rings with an α-adrenergic agonist, typically phenylephrine (PE, e.g., 10⁻⁶ M) or norepinephrine (NE, 0.3 µM)[4][19].

-

Once the contraction has plateaued, add an endothelium-dependent vasodilator, such as acetylcholine (ACh, e.g., 10⁻⁵ M) or methacholine.

-

A relaxation of >80% in response to ACh indicates intact endothelium. A relaxation of <10% confirms successful denudation.

-

-

Drug Administration and Data Collection:

-

Wash the rings and allow them to return to baseline tension.

-

For studying vasodilation, pre-contract the rings again with PE or KCl to a stable plateau.

-

Add cumulative concentrations of bupivacaine (e.g., from 10⁻⁷ M to 10⁻³ M) to the organ bath, allowing the response to stabilize at each concentration before adding the next[4].

-

Record the isometric tension continuously. Relaxation is typically expressed as a percentage of the pre-contraction induced by PE or KCl.

-

To investigate specific pathways, rings can be pre-incubated with various inhibitors (e.g., L-NAME to block eNOS, verapamil to block VOCCs, or specific K+ channel blockers) for 20-30 minutes before pre-contraction and the addition of bupivacaine[4][19].

-

The following diagram outlines the general workflow for this experimental protocol.

Caption: General experimental workflow for the isolated aortic ring assay.

Conclusion

The interaction of bupivacaine with vascular smooth muscle is a complex interplay of direct and indirect mechanisms. At toxic concentrations, the dominant effect is a profound, endothelium-independent vasodilation mediated primarily by the inhibition of voltage-operated calcium channels and a decrease in myofilament calcium sensitivity. Concurrently, bupivacaine can impair endothelium-dependent vasodilation by interfering with the nitric oxide signaling pathway. Understanding these distinct and sometimes opposing mechanisms is critical for developing safer local anesthetics and for managing the cardiovascular toxicity associated with bupivacaine overdose. The experimental models and pathways detailed in this guide provide a framework for further investigation into these critical pharmacological interactions.

References

- 1. Bupivacaine - Wikipedia [en.wikipedia.org]

- 2. Bupivacaine: Package Insert / Prescribing Information / MOA [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Bupivacaine-induced Vasodilation Is Mediated by Decreased Calcium Sensitization in Isolated Endothelium-denuded Rat Aortas Precontracted with Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bupivacaine-induced Vasodilation Is Mediated by Decreased Calcium Sensitization in Isolated Endothelium-denuded Rat Aortas Precontracted with Phenylephrine [epain.org]

- 6. Bupivacaine-induced contraction is attenuated by endothelial nitric oxide release modulated by activation of both stimulatory and inhibitory phosphorylation (Ser1177 and Thr495) of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of bupivacaine and lidocaine on adrenergic neuroeffector junctions in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bupivacaine inhibits a small conductance calcium-activated potassium type 2 channel in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bupivacaine inhibits endothelin-1-evoked increases in intracellular calcium in model sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Determination of EC50 of ropivacaine and bupivacaine for postoperative epidural analgesia by up-down sequential allocation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bupivacaine-induced Vasodilation Is Mediated by Decreased Calcium Sensitization in Isolated Endothelium-denuded Rat Aortas Precontracted with Phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Local anesthetics inhibit endothelium-dependent vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. glaucomaresearch.ch [glaucomaresearch.ch]

- 18. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reprocell.com [reprocell.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Mechanisms of Bupivacaine-Induced Cardiotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular mechanisms underlying bupivacaine-induced cardiotoxicity. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the multifaceted interactions of bupivacaine with cardiac cells. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of this critical aspect of local anesthetic pharmacology.

Core Mechanisms of Bupivacaine Cardiotoxicity

Bupivacaine, a widely used long-acting local anesthetic, exhibits a significant potential for cardiotoxicity, which is a major limiting factor in its clinical application. The cardiotoxic effects of bupivacaine are primarily attributed to a combination of three interconnected molecular mechanisms:

-

Blockade of Cardiac Ion Channels: Bupivacaine potently inhibits the function of several crucial ion channels in cardiomyocytes, with the most pronounced effect on voltage-gated sodium channels (Nav1.5). This inhibition disrupts the normal cardiac action potential, leading to conduction abnormalities and arrhythmias.

-

Mitochondrial Dysfunction: Bupivacaine impairs mitochondrial energy production by uncoupling oxidative phosphorylation and inhibiting key enzymes in the electron transport chain and fatty acid metabolism. This leads to a depletion of cellular ATP, compromising the energy-dependent processes essential for cardiac function.

-

Dysregulation of Intracellular Calcium Homeostasis: Bupivacaine interferes with the fine-tuned regulation of intracellular calcium concentrations, affecting calcium release from the sarcoplasmic reticulum and the sensitivity of the contractile machinery to calcium. These alterations contribute to the negative inotropic effects of the drug.

This guide will delve into each of these mechanisms, presenting quantitative data from various studies, detailing the experimental protocols used to investigate these effects, and providing visual diagrams to illustrate the complex signaling pathways and experimental workflows.

Quantitative Data on Bupivacaine's Cardiotoxic Effects

The following tables summarize key quantitative data from published studies, providing a comparative overview of bupivacaine's effects on various molecular targets in the heart.

Ion Channel Blockade

| Channel Type | Parameter | Value | Experimental Model | Reference |

| Voltage-Gated Sodium Channel (Nav1.5) | ||||

| IC50 (Inactivated State) | 2.18 ± 0.16 µM | HEK293 cells expressing human SCN5A | [1] | |

| IC50 (Open Channel) | 69.5 ± 8.2 µM | HEK293 cells expressing human SCN5A | [1] | |

| IC50 | 4.51 µmol/L | Xenopus oocytes expressing Nav1.5 | [2] | |

| Potassium Channels | ||||

| ATP-sensitive K+ channel | IC50 | 29 µmol | Dissociated rat myocytes | [3][4] |

Mitochondrial Dysfunction

| Parameter | Value | Experimental Model | Reference |

| Carnitine-Acylcarnitine Translocase Inhibition | |||

| IC50 (Carnitine-stimulated pyruvate oxidation) | 0.26 ± 0.06 mM | Rat cardiac interfibrillar mitochondria | |

| Mitochondrial Respiration | |||

| Inhibition of State III respiration (palmitoylcarnitine) | IC50 = 0.78 ± 0.17 mM | Rat cardiac interfibrillar mitochondria | [5] |

| Inhibition of State III respiration (acetylcarnitine) | IC50 = 0.37 ± 0.03 mM | Rat cardiac interfibrillar mitochondria | [5] |

Altered Calcium Signaling

| Effect | Parameter | Value | Experimental Model | Reference |

| Sarcoplasmic Reticulum (SR) Ca2+ Release | ||||

| S(-)-bupivacaine (10 µM) increased peak Ca2+ transients | 155% ± 54% of control | Isolated rat ventricular myocytes | [6] | |

| R(+)-bupivacaine | No significant effect on Ca2+ transients | Isolated rat ventricular myocytes | [6] | |

| S(-), R(+), and RS(±)bupivacaine induced Ca2+ release from SR | P < 0.01 | Saponin-skinned rat ventricular fibers | [6] | |

| Myofilament Ca2+ Sensitivity | ||||

| Increased pCa50 with 5 mM bupivacaine isomers | from 5.8 to ~6.1 (P < 0.05) | SR-disrupted skinned rat ventricular cells | [6] | |

| Decreased myofilament Ca2+ sensitivity | Shift in pCa-tension relation | Triton X-100-treated rat ventricular trabeculae | [7] | |

| Intracellular Ca2+ Transients | ||||

| Bupivacaine (10, 30, 100 µM) reduced peak systolic [Ca2+]i | Concentration-dependent reduction | Isolated ferret ventricular papillary muscles | [8] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of bupivacaine cardiotoxicity.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of bupivacaine on voltage-gated sodium currents (INa) in isolated cardiomyocytes or cell lines expressing the channel of interest (e.g., HEK293 cells with Nav1.5).

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from animal models (e.g., guinea pig, rabbit) or use cultured cells stably transfected with the SCN5A gene (encoding Nav1.5).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-4 MΩ when filled with internal solution. The internal solution typically contains (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

-

External Solution: The external solution for recording sodium currents typically contains (in mM): 140 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell membrane, followed by rupturing the membrane patch to obtain the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Hold the membrane potential at a level where most sodium channels are in the resting state (e.g., -100 mV).

-

To elicit sodium currents, apply depolarizing voltage steps (e.g., to -20 mV for 50 ms).

-

To study the use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 1-2 Hz).

-

To assess the affinity for the inactivated state, use a prepulse to a depolarizing potential to inactivate the channels before the test pulse.

-

-

Data Acquisition and Analysis: Record the currents using an amplifier and digitizer. Analyze the peak current amplitude, inactivation kinetics, and the recovery from inactivation in the presence and absence of various concentrations of bupivacaine to determine the IC50 and the mode of channel blockade.

Measurement of Mitochondrial Respiration

Objective: To determine the effect of bupivacaine on the oxygen consumption rate of isolated cardiac mitochondria.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from cardiac tissue (e.g., rat hearts) by differential centrifugation.

-

Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

-

Substrate and Inhibitor Additions:

-

Add isolated mitochondria to the respiration buffer in the chamber.

-

To measure State 2 respiration, add substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in the presence of rotenone).

-

To measure State 3 respiration (ADP-stimulated), add a known amount of ADP.

-

To measure State 4 respiration (resting state after ADP phosphorylation), wait for the ADP to be consumed.

-

-

Bupivacaine Application: Add increasing concentrations of bupivacaine to the chamber and measure the effect on both State 3 and State 4 respiration.

-

Data Analysis: Calculate the respiratory control ratio (RCR = State 3 / State 4) and the P/O ratio (moles of ADP phosphorylated per mole of oxygen consumed) to assess the coupling of oxidative phosphorylation. A decrease in RCR and P/O ratio in the presence of bupivacaine indicates uncoupling.

Measurement of Intracellular Calcium Transients

Objective: To measure the effect of bupivacaine on the amplitude and kinetics of intracellular calcium transients in isolated cardiomyocytes.

Methodology:

-

Cell Isolation and Loading: Isolate ventricular myocytes and load them with a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM.

-

Fluorescence Microscopy: Place the cells on the stage of an inverted microscope equipped for fluorescence imaging.

-

Cell Perfusion: Continuously perfuse the cells with a physiological salt solution.

-

Electrical Stimulation: Electrically stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz) to elicit regular calcium transients.

-

Bupivacaine Application: Introduce bupivacaine at various concentrations into the perfusion solution.

-

Data Acquisition: Record the fluorescence intensity over time using a photomultiplier tube or a high-speed camera. For Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is used to calculate the intracellular calcium concentration. For Fluo-4, the change in fluorescence intensity is proportional to the change in calcium concentration.

-

Data Analysis: Analyze the amplitude, rise time, and decay time of the calcium transients before and after the application of bupivacaine.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways, a representative experimental workflow, and the logical relationships between the core mechanisms of bupivacaine-induced cardiotoxicity.

Signaling Pathway of Bupivacaine-Induced Cardiotoxicity

Caption: Signaling pathway of bupivacaine cardiotoxicity.

Experimental Workflow for Patch-Clamp Analysis

Caption: Experimental workflow for patch-clamp analysis.

Interplay of Core Cardiotoxic Mechanisms

Caption: Interplay of core cardiotoxic mechanisms.

Conclusion

The cardiotoxicity of bupivacaine is a complex phenomenon arising from its simultaneous impact on multiple critical cellular processes. A thorough understanding of the molecular mechanisms—ion channel blockade, mitochondrial dysfunction, and dysregulation of calcium homeostasis—is paramount for the development of safer local anesthetics and effective treatment strategies for bupivacaine-induced cardiac emergencies. This technical guide provides a foundational resource for researchers and clinicians working in this field, summarizing the current state of knowledge and providing practical insights into the experimental approaches used to unravel these intricate molecular interactions. Future research should continue to explore the precise interplay between these mechanisms and investigate novel therapeutic interventions that can mitigate the life-threatening cardiac effects of this otherwise valuable anesthetic agent.

References

- 1. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]

- 5. Bupivacaine inhibits acylcarnitine exchange in cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of intracellular calcium by bupivacaine isomers in cardiac myocytes from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bupivacaine attenuates contractility by decreasing sensitivity of myofilaments to Ca2+ in rat ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative effects of bupivacaine and ropivacaine on intracellular calcium transients and tension in ferret ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular and Molecular Basis of Bupivacaine Neurotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine, a long-acting amide local anesthetic, is widely used for regional anesthesia and analgesia. Despite its clinical efficacy, concerns remain regarding its potential for neurotoxicity, a complication that can lead to transient or, in rare cases, permanent neurological deficits.[1][2] Understanding the cellular and molecular mechanisms underlying bupivacaine-induced nerve injury is paramount for developing safer anesthetic strategies and potential neuroprotective interventions. This technical guide provides a comprehensive overview of the core mechanisms of bupivacaine neurotoxicity, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.

Core Mechanisms of Bupivacaine Neurotoxicity

Bupivacaine-induced neurotoxicity is a multifactorial process initiated by the drug's interaction with neuronal and glial cells. The primary mechanisms involve the disruption of mitochondrial function, induction of endoplasmic reticulum (ER) stress, and the subsequent activation of apoptotic pathways. These events are often precipitated by an overproduction of reactive oxygen species (ROS) and a dysregulation of intracellular calcium homeostasis.[1][3][4]

Mitochondrial Dysfunction

Mitochondria are central players in bupivacaine-induced neurotoxicity.[5][6] Bupivacaine can directly inhibit the mitochondrial respiratory chain, particularly complexes I and III, leading to a decrease in ATP production and a collapse of the mitochondrial membrane potential.[7] This mitochondrial dysfunction is a critical event that triggers the downstream apoptotic cascade.

Endoplasmic Reticulum Stress

The endoplasmic reticulum is another key organelle affected by bupivacaine. Bupivacaine can induce ER stress, characterized by the upregulation of specific marker proteins such as GRP78, PERK, eIF2α, and ATF4.[4][8] Prolonged ER stress can activate pro-apoptotic pathways, contributing to neuronal cell death.[8]

Oxidative Stress and Reactive Oxygen Species (ROS)

A significant body of evidence points to the role of oxidative stress in bupivacaine neurotoxicity. Bupivacaine treatment leads to a burst of ROS production in neuronal cells.[1][3][9] This increase in ROS can damage cellular components, including lipids, proteins, and DNA, and further exacerbate mitochondrial dysfunction and ER stress.[1][10] The activation of NADPH oxidase (NOX) has been identified as a key source of bupivacaine-induced ROS production.[9]

Apoptosis

Apoptosis, or programmed cell death, is a major endpoint of bupivacaine-induced neurotoxicity.[1][2] The apoptotic process is initiated through both the intrinsic (mitochondrial) and extrinsic pathways. Key events include the release of cytochrome c from mitochondria, the activation of caspases (particularly caspase-3 and caspase-9), and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][11][12]

Dysregulation of Intracellular Calcium

Bupivacaine can disrupt intracellular calcium homeostasis, a critical factor in neuronal function and survival.[13][14] Studies have shown that bupivacaine can inhibit depolarization-induced calcium transients in dorsal root ganglion neurons.[13] Furthermore, T-type calcium channels have been implicated in mediating bupivacaine-induced neurotoxicity.[15][16]

Quantitative Data on Bupivacaine Neurotoxicity

The following tables summarize quantitative data from various in vitro studies, providing insights into the dose- and time-dependent effects of bupivacaine on neuronal and glial cells.

| Cell Line | Bupivacaine Concentration | Exposure Time | Effect on Cell Viability | Citation |

| SH-SY5Y | 0.1 - 10 mM | 24 h | Dose-dependent decrease; IC50 ~500-1000 µM | [15][17] |

| SH-SY5Y | 1 mM | 6, 12, 24 h | 47±7%, 36±5%, 26±5% viability, respectively | [15] |

| UMR-108 | 1.08 mM | 24 h | 6 ± 0.75% reduction | [11] |

| UMR-108 | 2.16 mM | 24 h | 89.67 ± 1.5% reduction | [11] |

| RT4-D6P2T | LD50 = 476 µM | Not specified | Dose-dependent cell death | [1] |

| Hippocampal Neurons | 1 mM | Not specified | 42.36 ± 5.48% activity | [18] |

| Cell Line | Bupivacaine Concentration | Exposure Time | Effect on Apoptosis | Citation |

| SH-SY5Y | 1 mM | 24 h | 41.6 ± 2.3% apoptosis rate | [15] |

| UMR-108 | 1.08 mM | Not specified | 21.3 ± 2.82% increase in apoptotic cells | [11] |

| MNNG/HOS | 1.08 mM | Not specified | 21.23 ± 3.23% increase in apoptotic cells | [11] |

| UMR-108 | 2.16 mM | Not specified | 71.29 ± 2.13% increase in apoptotic cells | [11] |

| MNNG/HOS | 2.16 mM | Not specified | 60.23 ± 5.6% increase in apoptotic cells | [11] |

| Cell Line/Tissue | Bupivacaine Concentration | Effect on Intracellular Calcium | Citation |

| ND7/104 | IC50 = 3.79 ± 1.63 mM | Suppressed ET-1 evoked calcium responses | [19] |

| Rat DRG Neurons | 50 µM | Reduced KCl-evoked [Ca2+]i transients to 69.5 ± 4.5% | [13] |

| Rat DRG Neurons | 5 µM | Reduced KCl-evoked [Ca2+]i transients to 98.7 ± 4.8% | [13] |

Key Experimental Protocols

This section details the methodologies for key experiments commonly used to investigate bupivacaine neurotoxicity.

Cell Culture

-

Cell Lines: Human neuroblastoma SH-SY5Y cells are frequently used as an in vitro model for neuronal damage.[15][17] Primary cultures of dorsal root ganglion (DRG) neurons from rats are also utilized to study effects on sensory neurons.[13]

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is specific to the cell line, for example, DMEM/F12 supplemented with fetal bovine serum and antibiotics for SH-SY5Y cells.

Cell Viability Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate.

-

Treat cells with various concentrations of bupivacaine for a specified duration.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

-

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with bupivacaine.

-

Harvest and wash the cells.

-

Resuspend cells in binding buffer.

-

Add Annexin V-FITC and PI.

-

Incubate in the dark.

-

Analyze the cells using a flow cytometer.[15]

-

-

TUNEL Staining: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Fix and permeabilize bupivacaine-treated cells or tissue sections.

-

Incubate with the TUNEL reaction mixture containing TdT and labeled dUTP.

-

Visualize the labeled cells using fluorescence microscopy.[20]

-

Measurement of Reactive Oxygen Species (ROS)

-

DCFDA Assay: The 2',7'-dichlorofluorescin diacetate (DCFDA) probe is used to detect intracellular ROS.

-

Load cells with DCFDA.

-

Treat with bupivacaine.

-

Measure the fluorescence intensity, which is proportional to the amount of ROS, using a fluorescence microplate reader or microscope.[3]

-

Western Blotting

-

Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., caspases, Bcl-2 family proteins, ER stress markers).

-

Lyse bupivacaine-treated cells to extract proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying bupivacaine neurotoxicity.

References

- 1. Bupivacaine induces apoptosis via ROS in the Schwann cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Monosialoganglioside protects against bupivacaine-induced neurotoxicity caused by endoplasmic reticulum stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bupivacaine induces apoptosis via mitochondria and p38 MAPK dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Activation of p47phox as a Mechanism of Bupivacaine-Induced Burst Production of Reactive Oxygen Species and Neural Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bupivacaine and Lidocaine Induce Apoptosis in Osteosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. tandfonline.com [tandfonline.com]

- 14. Influence of intracellular Ca2+ release modulating drugs on bupivacaine infiltration anesthesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. cellmolbiol.org [cellmolbiol.org]

- 19. Bupivacaine inhibits endothelin-1-evoked increases in intracellular calcium in model sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oxidative DNA Damage-induced PARP-1-mediated Autophagic Flux Disruption Contributes to Bupivacaine-induced Neurotoxicity During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Bupivacaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine is a widely utilized long-acting local anesthetic of the amide class. Its clinical efficacy and safety profile are intrinsically linked to its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, excretion (ADME), and its pharmacodynamic activity at the site of action. This technical guide provides a comprehensive analysis of the core physicochemical properties of bupivacaine, detailed experimental protocols for their determination, and visualizations of its mechanism of action and analytical workflows.

Physicochemical Properties

The fundamental physicochemical properties of bupivacaine determine its behavior in biological systems. These properties are summarized below, with data presented for both the free base and the hydrochloride salt, where applicable.

Table 1: Core Physicochemical Properties of Bupivacaine

| Property | Bupivacaine (Free Base) | Bupivacaine Hydrochloride | Citation(s) |

| Molecular Formula | C₁₈H₂₈N₂O | C₁₈H₂₈N₂O · HCl | [1][2] |

| Molecular Weight ( g/mol ) | 288.43 | 324.89 | [1][2] |

| pKa | 8.1 | ~8.1 | [3][4][5] |

| LogP (Octanol/Water) | 3.41 | - | [5] |

| Melting Point (°C) | 107 - 108 | 249 - 251 | [6][7] |

| Aqueous Solubility | Sparingly soluble | Soluble in water | [8][9] |

Table 2: Detailed Solubility Data for Bupivacaine and its Hydrochloride Salt

| Solvent | Bupivacaine (Free Base) | Bupivacaine Hydrochloride | Citation(s) |

| Water | 9.77e-02 g/L | 1 part in 25 parts water; 50 mg/mL (with heating) | [6][10] |

| Ethanol | ~30 mg/mL | 1 part in 8 parts ethanol | [8][10] |

| DMSO | ~25 mg/mL | - | [8] |

| Dimethylformamide (DMF) | ~30 mg/mL | - | [8] |